3-acetyl-3a,8b-dihydroxy-2-methyl-3a,8b-dihydroindeno[1,2-b]pyrrol-4(1H)-one
Overview
Description
3-acetyl-3a,8b-dihydroxy-2-methyl-3a,8b-dihydroindeno[1,2-b]pyrrol-4(1H)-one is a complex organic compound with a unique structure that includes both indeno and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-3a,8b-dihydroxy-2-methyl-3a,8b-dihydroindeno[1,2-b]pyrrol-4(1H)-one typically involves multi-step organic reactions. One common method involves the reaction of 2-bromo-N-(cyclopent-2-en-1-yl)-4-methylaniline with acetyl bromide in the presence of potassium carbonate . This reaction yields a mixture of syn and anti atropisomers of the corresponding N-acetyl derivatives. Further heating in toluene with palladium acetate, triphenylphosphine, triethylamine, and potassium carbonate results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-3a,8b-dihydroxy-2-methyl-3a,8b-dihydroindeno[1,2-b]pyrrol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-acetyl-3a,8b-dihydroxy-2-methyl-3a,8b-dihydroindeno[1,2-b]pyrrol-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetyl-3a,8b-dihydroxy-2-methyl-3a,8b-dihydroindeno[1,2-b]pyrrol-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-3,3a,4,8b-tetrahydrocyclopenta[b]indole
- 1,3a,4,8b-tetrahydro-3a,8b-dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrrole-3-carbonitrile
Uniqueness
3-acetyl-3a,8b-dihydroxy-2-methyl-3a,8b-dihydroindeno[1,2-b]pyrrol-4(1H)-one is unique due to its dual indeno and pyrrole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-acetyl-3a,8b-dihydroxy-2-methyl-1H-indeno[1,2-b]pyrrol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-7-11(8(2)16)13(18)12(17)9-5-3-4-6-10(9)14(13,19)15-7/h3-6,15,18-19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVWTQCZPYSQPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C(=O)C3=CC=CC=C3C2(N1)O)O)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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